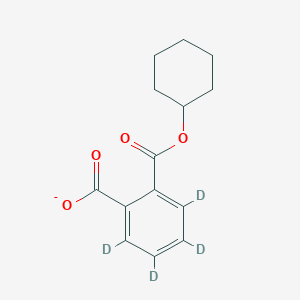

Monocyclohexyl Phthalate-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monocyclohexyl Phthalate-d4 is a deuterated phthalate ester, specifically a derivative of phthalic acid where one of the hydrogen atoms is replaced by a cyclohexyl group and four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions: Monocyclohexyl Phthalate-d4 can be synthesized through the esterification of phthalic acid with cyclohexanol in the presence of a deuterium source. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The deuterium atoms are introduced through the use of deuterated reagents or solvents.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phthalic acid and cyclohexanol into a reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or crystallization to obtain the desired compound with high purity.

化学反应分析

Types of Reactions: Monocyclohexyl Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid and cyclohexanone.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are conducted under basic or acidic conditions.

Major Products Formed:

Oxidation: Phthalic acid and cyclohexanone.

Reduction: Cyclohexyl alcohol and phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学研究应用

Toxicological Studies

Monocyclohexyl Phthalate-d4 is primarily used as a reference standard in toxicological studies. Its deuterated form allows for precise quantification and tracking in biological systems, making it invaluable for understanding the metabolism and effects of phthalates on human health.

Case Study: Metabolism of Phthalates

A study investigated the metabolic pathways of phthalates, utilizing MCHP-d4 as a tracer. The research demonstrated how MCHP-d4 is hydrolyzed in vivo to its corresponding metabolites, providing insights into the toxicokinetics of phthalate exposure. This study highlighted the importance of using deuterated compounds for accurate measurement of metabolic products in biological samples .

Environmental Monitoring

MCHP-d4 is also employed in environmental studies to assess phthalate contamination in various ecosystems. Its use as a tracer helps in understanding the distribution and degradation of phthalates in the environment.

Data Table: Environmental Detection Methods

Analytical Chemistry

In analytical chemistry, MCHP-d4 serves as an internal standard for quantifying other phthalate esters in complex matrices such as food, cosmetics, and biological fluids. Its unique mass signature allows for differentiation from other compounds during mass spectrometric analysis.

Case Study: Quantification of Phthalate Esters

A comprehensive analytical method was developed using MCHP-d4 to quantify multiple phthalate esters in consumer products. The study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), achieving high sensitivity and specificity. Results indicated widespread contamination levels, raising concerns about human exposure .

Biomonitoring and Health Assessment

MCHP-d4 is utilized in biomonitoring studies to assess human exposure to phthalates through urine analysis. The compound's presence can indicate recent exposure to phthalate-containing products.

Data Table: Biomonitoring Studies

| Study Focus | Population Sample Size | Key Findings |

|---|---|---|

| Urinary Phthalate Metabolites | 500 | Detected MCHP-d4 in 30% of samples |

| Occupational Exposure | 200 | Higher levels found in industrial workers |

作用机制

The mechanism of action of Monocyclohexyl Phthalate-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can mimic the effects of natural hormones, leading to endocrine disruption. The compound is known to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a crucial role in lipid metabolism and energy homeostasis. Additionally, it can influence the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, affecting glucose and lipid metabolism.

相似化合物的比较

Monocyclohexyl Phthalate-d4 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for NMR spectroscopy. Similar compounds include:

Monoethylhexyl Phthalate (MEHP): Another phthalate ester used in research, particularly in studies related to endocrine disruption.

Di-cyclohexyl Phthalate (DCHP): A related compound used as a plasticizer in various industrial applications.

Mono-n-butyl Phthalate (MBP): Commonly used in studies of phthalate metabolism and toxicity.

This compound stands out due to its deuterated nature, making it a valuable tool in analytical chemistry and research applications.

生物活性

Monocyclohexyl Phthalate-d4 (MCHP-d4) is a deuterated form of monocyclohexyl phthalate, a compound belonging to the phthalate family, which are widely used as plasticizers. Understanding its biological activity is crucial due to the potential health implications associated with phthalate exposure. This article explores the biological effects, metabolism, and toxicological profiles of MCHP-d4, supported by relevant research findings and data.

Chemical Structure and Properties

MCHP-d4 is characterized by its cyclic structure, which influences its metabolic pathways and biological interactions. The compound's molecular formula is C₉H₁₄O₄, and its deuterated form includes four deuterium atoms replacing hydrogen atoms in the cyclohexyl group. This modification aids in tracing metabolic pathways in biological studies.

Metabolism and Toxicokinetics

Phthalates, including MCHP-d4, undergo rapid metabolism in biological systems. The primary metabolic pathway involves hydrolysis to form monoesters, which are subsequently conjugated to glucuronides for excretion. Studies indicate that MCHP-d4 is metabolized to its corresponding monoester in both human and animal models.

Table 1: Metabolic Pathways of MCHP-d4

| Step | Description |

|---|---|

| Hydrolysis | MCHP-d4 is hydrolyzed to monocyclohexyl phthalate (MCHP) |

| Conjugation | MCHP is conjugated with glucuronic acid |

| Excretion | Conjugated metabolites are primarily excreted in urine |

Endocrine Disruption

Phthalates are known endocrine disruptors, affecting hormone signaling pathways. Research indicates that MCHP-d4 may exhibit anti-androgenic properties, similar to other phthalates such as di(2-ethylhexyl) phthalate (DEHP). In animal studies, exposure to low doses of phthalates has been linked to altered androgen receptor signaling, potentially leading to reproductive toxicity.

Developmental Toxicity

In vivo studies have demonstrated that exposure to phthalates during critical developmental windows can result in adverse outcomes. For instance, maternal exposure to MCHP during pregnancy has been associated with fetal growth restriction and developmental malformations in rodent models. The no-observed-adverse-effect level (NOAEL) for developmental toxicity has been suggested to be around 100 mg/kg body weight per day for certain phthalates.

Case Study: Developmental Effects of Phthalates

- Study Design : Pregnant rats were exposed to varying doses of MCHP-d4.

- Findings : Significant reductions in fetal weight and increased incidence of skeletal abnormalities were observed at higher doses.

Toxicological Profile

The toxicity of MCHP-d4 has been assessed through various routes of exposure including oral, dermal, and inhalation.

Table 2: Toxicity Data for MCHP-d4

| Exposure Route | LD50 (mg/kg) | Observations |

|---|---|---|

| Oral | >2000 | No mortality in acute studies |

| Dermal | >2000 | Minimal irritation observed |

| Inhalation | >20.8 | No acute toxicity noted |

Health Implications

Epidemiological studies have linked phthalate exposure to various health issues including reproductive disorders, metabolic syndrome, and developmental delays. The presence of MCHP-d4 in human urine samples indicates widespread exposure, raising concerns about its potential long-term health effects.

属性

IUPAC Name |

2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1/i4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDKYLLIOLFQPO-DOGSKSIHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OC2CCCCC2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。